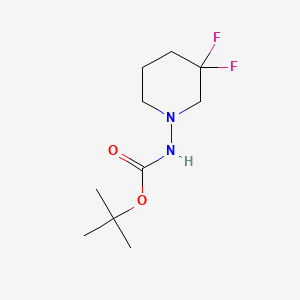

1-Boc-3,3-difluoro-piperidine

Description

Properties

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-14-6-4-5-10(11,12)7-14/h4-7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCUTRHWRLEYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CCCC(C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route Overview

This method involves constructing the piperidine ring followed by Boc protection and subsequent fluorination.

Step 1: Piperidine Ring Formation

3-Pyridone is reduced to 3-hydroxypiperidine using sodium borohydride (NaBH₄) in alkaline conditions (NaOH/H₂O). Yields up to 95% are achieved at 60–80°C.

Step 2: Boc Protection

3-Hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in ethanol/water under basic conditions (Na₂CO₃). The reaction proceeds at room temperature, yielding 1-Boc-3-hydroxypiperidine (94% yield).

Step 3: Oxidation to Ketone

1-Boc-3-hydroxypiperidine is oxidized to 1-Boc-3-piperidone using sodium hypochlorite (NaOCl) and tetramethylpiperidine oxide (TEMPO) in dichloromethane. This step achieves 99.4% yield under mild conditions (5–10°C, pH 8.5).

Step 4: Difluorination

1-Boc-3-piperidone undergoes deoxyfluorination using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or XtalFluor-E. Reaction in dichloromethane at −20°C to room temperature converts the ketone to the gem-difluoro product. Yields range from 70–85%.

Key Data:

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | NaBH₄, NaOH | 60–80°C, 5h | 95% | >98% |

| 2 | Boc₂O, Na₂CO₃ | RT, 2h | 94% | >97% |

| 3 | NaOCl, TEMPO | 5–10°C, pH 8.5 | 99.4% | >98% |

| 4 | Deoxo-Fluor | −20°C to RT | 80% | >95% |

Direct Fluorination of Preprotected Intermediates

Boc-Protected Piperidine Derivatives

Starting from 1-Boc-piperidine, fluorination is achieved via electrophilic or nucleophilic pathways:

Electrophilic Fluorination

Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile/water at 50°C introduces fluorine atoms at the 3-position. Two equivalents of Selectfluor™ yield 1-Boc-3,3-difluoro-piperidine in 65–70% yield.

Nucleophilic Fluorination

A two-step process:

-

Chlorination : Treat 1-Boc-3-piperidone with thionyl chloride (SOCl₂) to form 1-Boc-3,3-dichloropiperidine.

-

Halogen Exchange : React with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C. Yields 60–75%.

Advantages : Scalable, uses cost-effective reagents.

Limitations : Requires rigorous anhydrous conditions.

Enzymatic and Catalytic Approaches

Biocatalytic Reduction

Ketoreductases asymmetrically reduce 1-Boc-3,3-difluoropiperidin-4-one to the corresponding alcohol, which is then fluorinated. This method achieves >90% enantiomeric excess (ee) but is limited to specialized setups.

Palladium-Catalyzed Cross-Coupling

Aryl halides (e.g., 4-fluoroiodobenzene) react with 1-Boc-3-aminopiperidine under palladium catalysis (Pd(OAc)₂/Xantphos). While primarily used for arylpiperidines, this method can introduce fluorinated side chains.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | NaBH₄ reduction → Boc → Oxidation → Fluorination | 70–80 | >95 | High |

| Electrophilic Fluorination | Selectfluor™ direct fluorination | 65–70 | >90 | Moderate |

| Nucleophilic Fluorination | SOCl₂/KF halogen exchange | 60–75 | >85 | High |

| Biocatalytic | Enzymatic reduction → Fluorination | 50–60 | >95 | Low |

Critical Considerations

-

Reagent Toxicity : DAST and Deoxo-Fluor require handling in fume hoods due to HF release.

-

Purification : Distillation under reduced pressure (60 Pa, 104–105°C) is effective for isolating high-purity product.

-

Green Chemistry : TEMPO/NaOCl oxidation minimizes waste compared to traditional CrO₃ methods .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3,3-difluoro-piperidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 1-Boc-3,3-difluoro-piperidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Researchers explore its use in the development of new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is utilized as an intermediate in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3,3-difluoro-piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3,3-difluoro vs. 4,4-difluoro-piperidine

The position of fluorine substitution profoundly impacts biological activity and physicochemical properties:

- Biological Activity : In a study comparing 3,3-difluoro-piperidine (compound 4 ) and 4,4-difluoro-piperidine (compound 7 ), the latter exhibited significantly higher potency (GI₅₀ = 0.69 μM vs. 16.9 μM in HL-60 cells). The reduced activity of the 3,3-difluoro analog is attributed to decreased basicity of the piperidine nitrogen, which limits protonation and interaction with biological targets .

- pKa Modulation : Fluorination at the 3-position induces stronger electron-withdrawing effects compared to the 4-position, lowering the nitrogen’s pKa. This relationship has been extensively documented in fluorinated piperidines and pyrrolidines .

Ring Size: Piperidine vs. Pyrrolidine Analogs

- However, stereochemical effects dominate biological activity; for example, (R)-3-fluoropyrrolidine (compound 10) is 50-fold more potent than its (S)-isomer (compound 11) . In contrast, 3,3-difluoro-piperidine’s activity is less stereosensitive due to its symmetrical substitution .

- Physicochemical Properties : Piperidine derivatives generally exhibit higher conformational flexibility and lower ring strain, favoring metabolic stability compared to pyrrolidines .

Functionalized Derivatives

- 1-Boc-3-fluoropiperidine-3-carboxylic Acid (CAS 934342-39-9): The addition of a carboxylic acid group enhances hydrophilicity (logP reduction) and introduces hydrogen-bonding capacity, making it suitable for targeting polar binding sites .

Q & A

Q. What are the recommended synthetic routes for 1-Boc-3,3-difluoro-piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of a Boc-protected piperidine precursor. A common approach is the deoxofluorination of 1-Boc-piperidin-3-one using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For example, fluorination of the ketone group at the 3-position with DAST at −78°C to 0°C achieves difluorination, followed by Boc protection under basic conditions. Reaction temperature and stoichiometry of the fluorinating agent are critical: excess DAST may lead to side reactions, while lower temperatures reduce decomposition .

- Key Considerations :

- Monitor reaction progress via NMR to confirm difluorination.

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- and NMR : Identify the Boc group (singlet at ~1.4 ppm for tert-butyl) and vicinal difluoro protons (coupling constants ~ 240–280 Hz).

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if the compound is used in chiral environments .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 234.15 for CHFNO).

Q. What are the stability considerations for this compound under acidic or basic conditions?

- Methodological Answer : The Boc group is acid-labile. Stability tests show:

- Acidic conditions (e.g., TFA/DCM) : Rapid deprotection (minutes to hours at room temperature) yields 3,3-difluoro-piperidine.

- Basic conditions (e.g., NaOH/MeOH) : The compound remains stable, but prolonged heating (>12 hours at 60°C) may degrade the Boc group.

- Recommendations : Store at −20°C under inert gas (N/Ar) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How does the introduction of 3,3-difluoro substituents affect the conformational dynamics of piperidine in catalytic applications?

- Methodological Answer : Fluorination at the 3,3-positions introduces steric and electronic effects:

- Steric effects : The rigid chair conformation is stabilized, reducing ring puckering.

- Electronic effects : Electron-withdrawing fluorine atoms decrease basicity of the adjacent nitrogen, altering reactivity in nucleophilic substitutions.

- Experimental validation : Compare NMR coupling constants (e.g., ) of fluorinated vs. non-fluorinated analogs to assess conformational changes .

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

- Methodological Answer :

- *DFT calculations (e.g., B3LYP/6-31G)**: Model transition states to predict regioselectivity in deprotonation or fluorination reactions.

- Molecular dynamics (MD) simulations : Assess solvent effects on reaction pathways.

- Case study : Computational studies on analogous N-Boc-piperidines show that axial protons are less acidic than equatorial ones due to hyperconjugative effects, guiding reaction design .

Q. How can researchers resolve contradictions in reported fluorination efficiencies for this compound derivatives?

- Methodological Answer : Discrepancies often arise from fluorination reagents or solvent polarity. Systematic approaches include:

- Reagent screening : Test DAST, XtalFluor-E, and Olah’s reagent (pyridine-HF) under identical conditions.

- Solvent optimization : Polar aprotic solvents (e.g., DCM) improve fluorination yields compared to THF.

- Kinetic studies : Use in situ IR or NMR to track intermediate formation and identify rate-limiting steps .

Q. What strategies enhance the enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected precursors with chiral ligands (e.g., sparteine) during lithiation.

- Asymmetric catalysis : Employ palladium-catalyzed fluorinations with chiral phosphine ligands.

- Validation : Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.